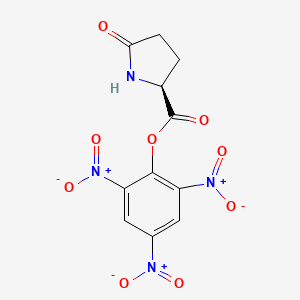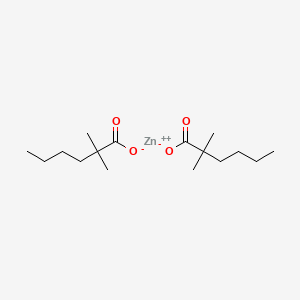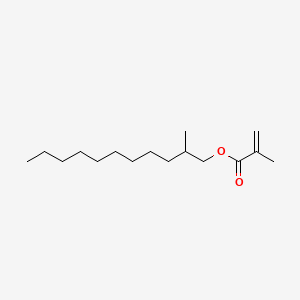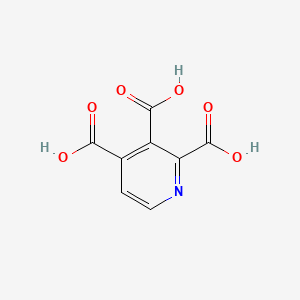
Sodium 2,3,6-trichlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,3,6-trichlorophenolate is a chemical compound with the molecular formula C6H2Cl3NaO. It is the sodium salt of 2,3,6-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorophenolate can be synthesized through the neutralization of 2,3,6-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,6-trichlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for further use.
化学反応の分析
Types of Reactions: Sodium 2,3,6-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated phenols.
Reduction: Under specific conditions, it can be reduced to less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Higher chlorinated phenols.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Sodium 2,3,6-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties is ongoing, given its structural similarity to other antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of sodium 2,3,6-trichlorophenolate involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death. The molecular targets include membrane proteins and enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the organism and the specific conditions of exposure.
類似化合物との比較
- Sodium 2,4,6-trichlorophenolate
- Sodium 2,4,5-trichlorophenolate
- Sodium 2,4-dichlorophenolate
Comparison: Sodium 2,3,6-trichlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to sodium 2,4,6-trichlorophenolate, it has different physical and chemical properties, making it suitable for specific applications where other chlorinated phenolates might not be as effective.
特性
CAS番号 |
40581-96-2 |
|---|---|
分子式 |
C6H2Cl3NaO |
分子量 |
219.4 g/mol |
IUPAC名 |
sodium;2,3,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,10H;/q;+1/p-1 |
InChIキー |
QPFGLNBLPQWZQB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
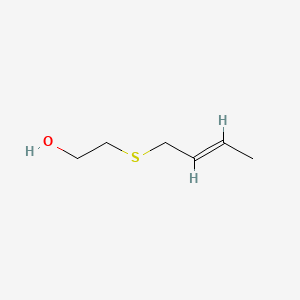

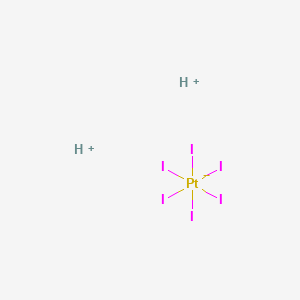
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
